1-(2,5-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide
CAS No.: 1107591-25-2
Cat. No.: VC7454668
Molecular Formula: C20H25BrN2OS
Molecular Weight: 421.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1107591-25-2 |
|---|---|
| Molecular Formula | C20H25BrN2OS |
| Molecular Weight | 421.4 |
| IUPAC Name | 1-(2,5-dimethylphenyl)-3-thiophen-2-yl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide |
| Standard InChI | InChI=1S/C20H25N2OS.BrH/c1-15-9-10-16(2)17(13-15)21-14-20(23,18-7-6-12-24-18)22-11-5-3-4-8-19(21)22;/h6-7,9-10,12-13,23H,3-5,8,11,14H2,1-2H3;1H/q+1;/p-1 |
| Standard InChI Key | YSOSFBZOTUAKGZ-UHFFFAOYSA-M |
| SMILES | CC1=CC(=C(C=C1)C)N2CC([N+]3=C2CCCCC3)(C4=CC=CS4)O.[Br-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-(2,5-dimethylphenyl)-3-thiophen-2-yl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide, reflects its intricate architecture . The imidazo[1,2-a]azepine core consists of a seven-membered azepine ring fused to an imidazole moiety. Key substituents include:
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A 2,5-dimethylphenyl group at position 1, contributing steric bulk and aromatic interactions.
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A thiophen-2-yl group at position 3, introducing sulfur-based electronic effects.
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A hydroxyl group at position 3, enabling hydrogen bonding and polarity.
The molecular formula C20H25BrN2OS (molecular weight: 421.4 g/mol) underscores the presence of bromine as a counterion, critical for solubility and ionic properties .
Table 1: Key Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 1107591-25-2 |
| Molecular Formula | C20H25BrN2OS |
| Molecular Weight | 421.4 g/mol |
| IUPAC Name | 1-(2,5-dimethylphenyl)-3-thiophen-2-yl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide |
| Key Functional Groups | Imidazoazepine, hydroxyl, thiophene, dimethylphenyl, bromide |
Synthesis and Manufacturing
Synthetic Pathways
While explicit synthetic details for this compound remain proprietary, general methodologies for analogous imidazoazepine derivatives involve condensation, cyclization, and quaternization steps . A plausible route may include:
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Formation of the azepine ring via cyclization of a diamine precursor.
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Introduction of the thiophene and hydroxyl groups through nucleophilic substitution or Grignard reactions.
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Quaternization with methyl bromide or similar alkylating agents to generate the bromide salt.
Recent work on structurally related 3-hydroxy-1,3-diarylimidazo[1,2-a]pyridinium bromides demonstrates that microwave-assisted synthesis and catalyst-driven cyclization can enhance yields and reduce reaction times . For example, Kondic et al. (2024) achieved 60–85% yields for similar compounds using Pd-catalyzed cross-coupling reactions .
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its hydroxyl group, thiophene ring, and imidazoazepine core:
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Hydroxyl Group: Participates in esterification, etherification, and oxidation reactions. Under acidic conditions, it may undergo dehydration to form alkenes.
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Thiophene Ring: Susceptible to electrophilic substitution at the 5-position, enabling further functionalization with halogens or nitro groups.
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Imidazoazepine Core: The conjugated system allows for π-π stacking interactions, relevant in materials science applications.
Notably, the bromide counterion facilitates solubility in polar aprotic solvents like DMSO or DMF, broadening its utility in subsequent reactions .
Future Research Directions
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Biological Screening: Prioritize assays for antimicrobial, anticancer, and anti-inflammatory activity.
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Synthetic Optimization: Explore continuous-flow reactors to improve yield and sustainability .
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Materials Characterization: Investigate thermal stability and conductivity for electronics applications.
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